molecular formula C20H26N2 B8139559 (1S,2S)-N1,N1-dibenzylcyclohexane-1,2-diamine

(1S,2S)-N1,N1-dibenzylcyclohexane-1,2-diamine

Cat. No.: B8139559
M. Wt: 294.4 g/mol
InChI Key: SXCIGPQHVCQIFJ-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-N1,N1-dibenzylcyclohexane-1,2-diamine is a chiral diamine compound with two benzyl groups attached to the nitrogen atoms of a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-N1,N1-dibenzylcyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-N1,N1-dibenzylcyclohexane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(1S,2S)-N1,N1-dibenzylcyclohexane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1S,2S)-N1,N1-dibenzylcyclohexane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to the active site of an enzyme and modulating its activity. This interaction can affect various biochemical pathways and processes, leading to the desired therapeutic or catalytic effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-N1,N1-dibenzylcyclohexane-1,2-diamine: The enantiomer of the compound with similar chemical properties but different biological activities.

    N1,N1-dibenzylcyclohexane-1,2-diamine: The racemic mixture of the compound.

    Cyclohexane-1,2-diamine: The parent compound without the benzyl groups.

Properties

IUPAC Name

(1S,2S)-2-N,2-N-dibenzylcyclohexane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2/c21-19-13-7-8-14-20(19)22(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16,21H2/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCIGPQHVCQIFJ-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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